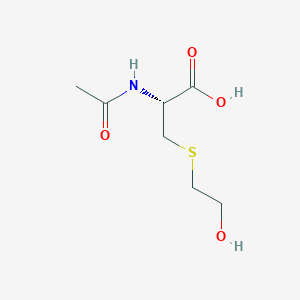
4-硝基苯胺盐酸盐
描述
4-Nitroaniline Hydrochloride is an organic compound with the formula C6H7ClN2O2 . It is a yellow solid and is one of three isomers of nitroaniline . It is an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor . It is also used as a substrate in differentiating between gram-positive and gram-negative bacteria .
Synthesis Analysis
4-Nitroaniline is produced industrially via the amination of 4-nitrochlorobenzene . The key step in this reaction sequence is an electrophilic aromatic substitution to install the nitro group para to the amino group . In a laboratory synthesis of 4-nitroaniline from aniline, a protection of the acetyl group is required .Molecular Structure Analysis
The molecular formula of 4-Nitroaniline Hydrochloride is C6H7ClN2O2 . The InChIKey is LNJUVOPKIUQOQK-UHFFFAOYSA-N . The Canonical SMILES is C1=CC(=CC=C1N)N+[O-].Cl .Chemical Reactions Analysis
4-Nitroaniline forms molecular adducts with 4-amino benzoic acid . It reacts with nitrite ion in hydrochloric acid medium to form 4-nitrophenyldiazonium chloride, which couples with naphth-1-ol in alkaline medium to give a purple azo dye .Physical And Chemical Properties Analysis
The molecular weight of 4-Nitroaniline Hydrochloride is 174.58 g/mol . It has 2 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass is 174.0196052 g/mol .科学研究应用
Environmental Science: Removal of Organic Pollutants
4-Nitroaniline Hydrochloride is utilized in environmental science for the removal of organic pollutants from water bodies. It’s involved in processes like emulsion liquid membrane (ELM) systems, which are effective in extracting 4-nitroaniline from aqueous solutions . This application is crucial for treating industrial effluents and protecting aquatic ecosystems.
Analytical Chemistry: Detection of Toxic Substances
In analytical chemistry, 4-Nitroaniline Hydrochloride serves as a selective fluorescent sensor for detecting toxic substances like 4-nitroaniline in water . Its high sensitivity and selectivity make it an invaluable tool for monitoring water quality and ensuring safety in environmental and industrial settings.
Pharmaceutical Research: Intermediate for Drug Synthesis
The compound is an important intermediate in pharmaceutical research. It’s used in the synthesis of various drugs, acting as a precursor to compounds like p-phenylenediamine . This application is significant for developing new medications and advancing healthcare.
Materials Science: Nonlinear Optical Materials
4-Nitroaniline Hydrochloride is instrumental in materials science, particularly in the growth of nonlinear optical single crystals . These materials have applications in optoelectronics and photonics, highlighting the compound’s role in advancing technology in these fields.
Biochemistry: Enzyme Activity Monitoring
In biochemistry, 4-Nitroaniline Hydrochloride is used to monitor enzyme activity. It acts as a colorimetric substrate in enzymatic assays, helping researchers track the hydrolysis of amide bonds . This application is essential for understanding enzyme kinetics and designing biochemical experiments.
Toxicology: Study of Toxic Effects
Toxicology research employs 4-Nitroaniline Hydrochloride to study the toxic effects of nitroaniline compounds. It helps in understanding the mechanisms of toxicity and the impact on human health and the environment . This research is vital for developing safety guidelines and handling procedures for hazardous materials.
Industrial Processes: Chemical Synthesis
In industrial processes, the compound is used for the chemical synthesis of various products. It’s involved in reactions like the chlorination of 4-nitroaniline to produce derivatives used in dyes, pesticides, and other industrial applications . This highlights its role in manufacturing and process engineering.
Biochemical Applications: Protease Activity Assays
4-Nitroaniline Hydrochloride is also used in biochemical applications to study protease activity. It serves as a substrate in colorimetric assays to quantify the rate of hydrolysis by enzymes, which is crucial for understanding their biological functions .
作用机制
Target of Action
4-Nitroaniline Hydrochloride primarily targets the hemoglobin in the blood . It is one of the most potent MetHb inducers . MetHb, or methemoglobin, is a form of hemoglobin that contains ferric [Fe3+] iron and has a decreased ability to bind oxygen. It can bind other ligands such as cyanide and nitrite .
Mode of Action
The compound interacts with its targets through a process of reduction and oxidation . As an aromatic nitro compound, 4-nitroaniline can be reduced, and as an aromatic amine, it can be N-oxidized . This leads to the formation of hydroxylamine and nitroso-derivatives, whose effects are influenced by the substituent in the corresponding para position .
Biochemical Pathways
The cytotoxicity of nitro aromatics, including 4-nitroaniline, correlates with the 1-electron reduction potential and depends on reduction to the nitro radical anion and further to the nitroso derivative . This process also involves the extent of spontaneous reoxidation under the formation of oxygen radicals, a process known as redox cycling .
Pharmacokinetics
4-Nitroaniline is readily absorbed orally, dermally, and by inhalation . It is eliminated in the form of numerous metabolites essentially via the kidneys . After application to the skin, a significant portion of the compound is absorbed .
Result of Action
The action of 4-Nitroaniline Hydrochloride can lead to acute intoxication, while chronic exposure can lead to hemolysis with a reduction in the hemoglobin level and liver damage . It is also positive in a large number of in vitro tests for genotoxic properties .
Action Environment
The action of 4-Nitroaniline Hydrochloride is influenced by environmental factors such as oxygen levels . Under hypoxic conditions in vitro, 4-nitroaniline has stronger cytotoxic effects than under aerobic conditions . The authors attribute this to the reduction to a nitroso derivative mediated by a 2-electron step and its binding to macromolecules .
安全和危害
4-Nitroaniline Hydrochloride is toxic by way of inhalation, ingestion, and absorption, and should be handled with care . Its LD50 in rats is 750.0 mg/kg when administered orally . It is particularly harmful to all aquatic organisms, and can cause long-term damage to the environment if released as a pollutant .
未来方向
The chemical reduction of 4-Nitroaniline using various different nanocatalytic systems is one approach that has attracted tremendous interest over the past few years . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .
属性
IUPAC Name |
4-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h1-4H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJUVOPKIUQOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100-01-6 (Parent) | |
| Record name | p-Nitroaniline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7065964 | |
| Record name | 4-Nitrobenzenamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroaniline Hydrochloride | |
CAS RN |
15873-51-5 | |
| Record name | 4-Nitroaniline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15873-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitroaniline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-nitro-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitrobenzenamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitroanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-Nitroaniline Hydrochloride being investigated as a reagent in biochemical synthesis?
A1: Recent research highlights the utility of 4-Nitroaniline Hydrochloride in synthesizing important biochemical reagents. Specifically, it acts as a crucial building block in the production of L-Leucine-4-Nitroaniline Hydrochloride []. This biochemical reagent, often employed in enzyme assays, benefits from a novel synthetic approach using 4-Nitroaniline Hydrochloride, leading to a more efficient and cost-effective production process.
Q2: What makes the synthesis of Boc-L-Leu-pNA unique in the context of using 4-Nitroaniline Hydrochloride?
A2: The research emphasizes the innovative nature of employing 4-Nitroaniline Hydrochloride in the synthesis of Boc-L-Leu-pNA []. This specific condensation reaction, a key step in creating the final L-Leucine-4-Nitroaniline Hydrochloride, represents a novel methodology not previously documented. This discovery paves the way for more efficient and cost-effective synthesis of this important biochemical reagent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)

